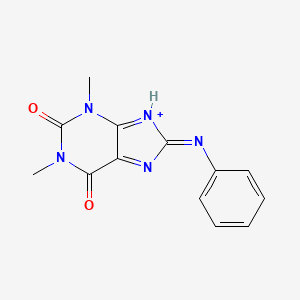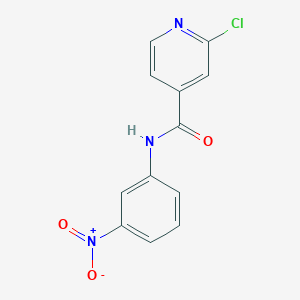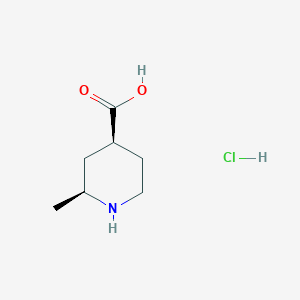
1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)- is a chemical compound with a complex structure. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)- involves several steps. One common method includes the reaction of 1,3-dimethylxanthine with phenylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving precise control of temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1H-Purin-2,6-dion, 3,7-Dihydro-1,3-dimethyl-8-(phenylamino)- durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren Bedingungen.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Brom in Tetrachlorkohlenstoff.
Hauptprodukte, die gebildet werden
Oxidation: Bildung entsprechender Oxide.
Reduktion: Bildung entsprechender Alkohole oder Amine.
Substitution: Bildung halogenierter Derivate.
Wissenschaftliche Forschungsanwendungen
1H-Purin-2,6-dion, 3,7-Dihydro-1,3-dimethyl-8-(phenylamino)- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer in der Synthese komplexerer Moleküle verwendet.
Biologie: Für seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und krebshemmender Eigenschaften.
Industrie: In der Produktion von Pharmazeutika und Agrochemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1H-Purin-2,6-dion, 3,7-Dihydro-1,3-dimethyl-8-(phenylamino)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Enzyme inhibiert und Signalwege moduliert. Die Verbindung bindet an das aktive Zentrum des Enzyms und verhindert so dessen normale Funktion. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. einer reduzierten Entzündung oder einem verlangsamten Wachstum von Krebszellen .
Wirkmechanismus
The mechanism of action of 1H-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(phenylamino)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Theobromin: 3,7-Dihydro-3,7-dimethyl-1H-purin-2,6-dion.
Theophyllin: 3,7-Dihydro-1,3-dimethyl-1H-purin-2,6-dion.
Koffein: 1,3,7-Trimethylxanthin.
Einzigartigkeit
1H-Purin-2,6-dion, 3,7-Dihydro-1,3-dimethyl-8-(phenylamino)- ist aufgrund seiner Phenylaminogruppe einzigartig, die ihr unterschiedliche chemische und biologische Eigenschaften verleiht. Diese Gruppe verstärkt ihre Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, wodurch sie eine wertvolle Verbindung in der Forschung und für potenzielle therapeutische Anwendungen wird .
Eigenschaften
Molekularformel |
C13H12N5O2+ |
|---|---|
Molekulargewicht |
270.27 g/mol |
IUPAC-Name |
1,3-dimethyl-8-phenyliminopurin-9-ium-2,6-dione |
InChI |
InChI=1S/C13H11N5O2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)14-8-6-4-3-5-7-8/h3-7H,1-2H3/p+1 |
InChI-Schlüssel |
QUKCYKCGUMZZPR-UHFFFAOYSA-O |
Kanonische SMILES |
CN1C2=[NH+]C(=NC3=CC=CC=C3)N=C2C(=O)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Thiazolo[3,2-a]pyrimidine-5,7(6H)-dione,2,3-dihydro-](/img/structure/B12117124.png)
![(2-Methoxyethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B12117127.png)

![4(5H)-Thiazolone, 2-[3-(2-chlorophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-](/img/structure/B12117152.png)

amine](/img/structure/B12117160.png)
![2-Pyrrolidinone, 1-[(diethylamino)methyl]-](/img/structure/B12117168.png)



![N-(2-methoxyethyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12117183.png)



